![molecular formula C11H20O2S B1474759 (1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1690219-59-0](/img/structure/B1474759.png)
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol
Descripción general
Descripción
(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol, also known as (1S,2S)-2-MOSC, is an organic compound belonging to the class of cyclohexanols. It has been studied extensively for its potential applications in the field of medicinal chemistry and synthetic organic chemistry. In particular, its ability to form stable complexes with a variety of metal ions has made it a valuable tool for the synthesis of complex organic molecules. In addition, its ability to act as a catalyst in certain reactions has made it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation leads to various products with different oxidation states and functional groups, including 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-ol, among others. These products are significant in the chemical industry, serving as intermediates. Controllable and selective catalytic oxidation of cyclohexene is synthetically valuable, aiming for targeted products through specific oxidation reactions (Cao et al., 2018).
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx), a bio-based solvent, has been explored as a sustainable alternative to hexane for extracting natural products and food ingredients. Its effectiveness, coupled with a detailed toxicological profile and minimal environmental impacts, underscores its potential in modern plant-based chemistry, promoting environmentally and economically viable extraction processes (Rapinel et al., 2020).
Sulfonamide Research and Applications
Sulfonamides, incorporating the primary sulfonamide moiety, have been explored for various clinical uses, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents have focused on sulfonamide carbonic anhydrase inhibitors with applications as antiglaucoma agents and antitumor agents, demonstrating the chemical group's versatility and potential in addressing various health conditions (Carta et al., 2012).
Biopolymer Modification for Drug Delivery
Chemical modification of xylan into biopolymer ethers and esters with specific functional groups can lead to materials with unique properties. These modifications have potential applications in drug delivery, where xylan derivatives may form nanoparticles for targeted delivery mechanisms, illustrating the intersection of chemical modification and biomedical applications (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
(1S,2S)-2-(2-methyloxolan-3-yl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h8-12H,2-7H2,1H3/t8?,9-,10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDORXFQXKQKWLH-YIYTYNFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




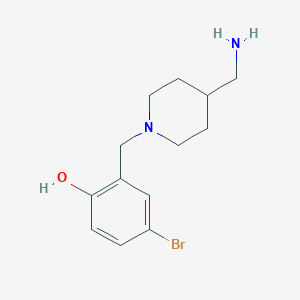
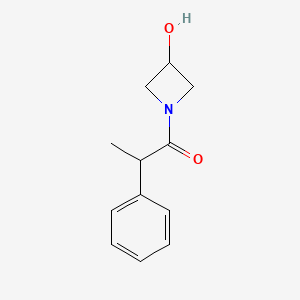
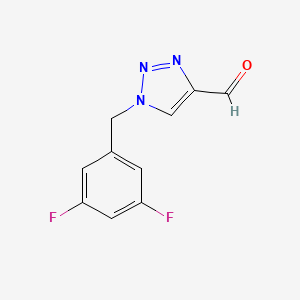
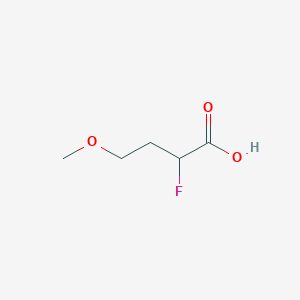


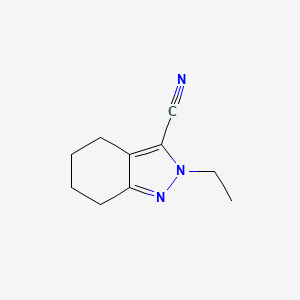
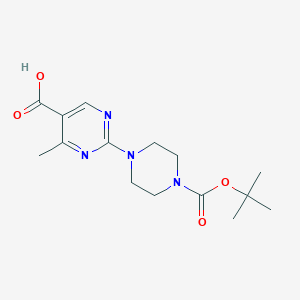
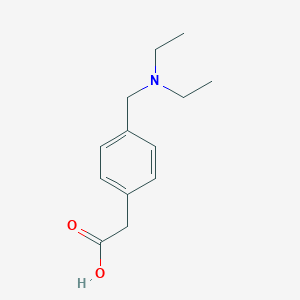

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)
amine](/img/structure/B1474698.png)
